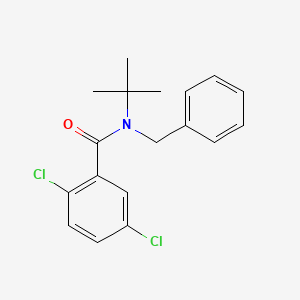

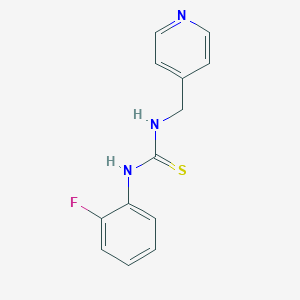

![molecular formula C15H11ClF3NO B5867487 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide, also known as CFTR modulator, is a compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been developed to treat cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators work by binding to the N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide protein and either opening or closing the channel through which ions pass. This improves the function of the protein, allowing for better regulation of salt and water movement in and out of cells. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators can be classified into three categories based on their mechanism of action: potentiators, correctors, and amplifiers.

Biochemical and Physiological Effects:

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators have been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in patients with cystic fibrosis. They have also been shown to improve intestinal function and reduce the risk of intestinal blockages in these patients.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators have several advantages for use in lab experiments, including their high specificity and potency, and their ability to target specific mutations in the N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide gene. However, they also have some limitations, including their high cost and the need for specialized equipment and expertise to conduct experiments using these compounds.

Future Directions

There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators, including the development of new compounds with improved efficacy and safety profiles, the identification of new targets for the treatment of cystic fibrosis, and the exploration of the potential use of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators in other diseases. Additionally, there is a need for more research on the long-term effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators, as well as their potential use in combination with other therapies for the treatment of cystic fibrosis.

Conclusion:

In conclusion, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators are a promising class of compounds that have the potential to improve the lives of patients with cystic fibrosis. They work by correcting the function of the defective N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide protein, improving the regulation of salt and water movement in and out of cells. While there are some limitations to their use in lab experiments, there are several future directions for research on these compounds, including the development of new and improved compounds, the identification of new targets for the treatment of cystic fibrosis, and the exploration of their potential use in other diseases.

Synthesis Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators involves several steps, including the preparation of intermediates, coupling reactions, and purification. The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide is typically carried out using a Suzuki-Miyaura coupling reaction. This involves the reaction of 4-chloro-3-(trifluoromethyl)phenylboronic acid with 2-methylbenzoyl chloride in the presence of a palladium catalyst and a base.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators have been extensively studied for their potential use in the treatment of cystic fibrosis. Cystic fibrosis is caused by mutations in the N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide gene, which encodes a protein that regulates the movement of salt and water in and out of cells. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide modulators work by correcting the function of the defective N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide protein, thereby improving the symptoms of cystic fibrosis.

properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c1-9-4-2-3-5-11(9)14(21)20-10-6-7-13(16)12(8-10)15(17,18)19/h2-8H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQDMFKHGGEXIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

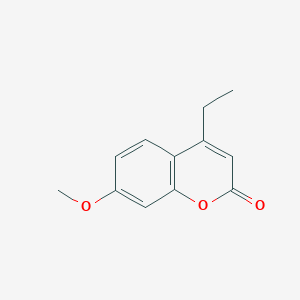

![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)

![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)

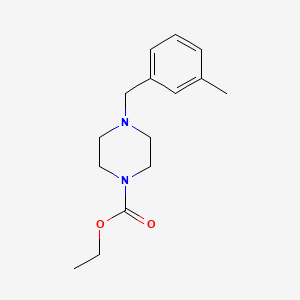

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)

![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)

![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)